molecular formula C11H13NO3S B14949965 4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid

4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid

Katalognummer: B14949965
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: UBMWDGPGGWBZJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H11NO3S It is characterized by the presence of a methylsulfanyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid typically involves the reaction of 3-(methylsulfanyl)aniline with a suitable butanoic acid derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common reagents used in the synthesis include acyl chlorides, anhydrides, and esters of butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.

Wissenschaftliche Forschungsanwendungen

4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[3-(Methylsulfanyl)anilino]-4-oxo-2-butenoic acid
  • 4-[3-(Methylsulfanyl)anilino]-4-oxopentanoic acid

Uniqueness

4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

Molekularformel

C11H13NO3S

Molekulargewicht

239.29 g/mol

IUPAC-Name

4-(3-methylsulfanylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO3S/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

UBMWDGPGGWBZJN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC(=C1)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.